Sivelestat

Overview

Description

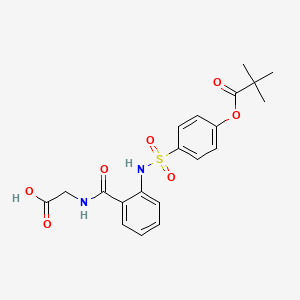

Sivelestat (C₂₀H₂₂N₂O₇S, molecular weight 434.46 g/mol) is a selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory conditions such as acute respiratory distress syndrome (ARDS), sepsis, and non-alcoholic steatohepatitis (NASH) . It functions by covalently binding to the catalytic serine residue of HNE via its pivaloyl moiety, thereby reducing tissue damage caused by excessive neutrophil activation . Clinically, this compound has demonstrated efficacy in improving oxygenation, shortening mechanical ventilation duration, and mitigating organ dysfunction in ARDS and sepsis . Preclinical studies also highlight its role in reducing Kupffer cell activation in NASH and attenuating spinal cord injury-induced apoptosis .

Preparation Methods

Sivelestat is synthesized through a multi-step chemical process. The synthesis begins with sodium 4-hydroxybenzenesulfonate and isatoic anhydride. These starting materials undergo a series of reactions, including sulfonation, amidation, and esterification, to form the final product, 2-(2-(4-(pivaloyloxy)phenylsulfonamido)benzamido)acetic acid . The process is designed to maximize yield and purity, and the final product can be converted into its sodium tetrahydrate form for medical use .

Chemical Reactions Analysis

Mechanism of Inhibition

Sivelestat inhibits HNE via nucleophilic acyl substitution at the catalytic site. Molecular docking studies reveal:

-

Ser195 (from HNE’s catalytic triad) attacks the pivaloyl carbonyl group of this compound, forming a covalent acyl-enzyme intermediate .

-

This irreversible binding disrupts HNE’s proteolytic activity, preventing tissue damage .

The reaction mechanism is supported by electrospray ionization mass spectrometry (ESI-MS) data demonstrating HNE-Sivelestat complex formation .

Stability and Hydrolysis

Several analogs, such as 3a and 3f , exhibit high stability in aqueous buffers (t₁/₂ > 9 h), suggesting resistance to hydrolysis under physiological conditions . This stability is attributed to the pivaloyl group’s steric hindrance, which reduces susceptibility to nucleophilic attack by water or other hydrolytic agents .

Chemical Modifications and Analog Development

Structural modifications focus on retaining the 4-(sulfamoyl)phenyl pivalate fragment while altering substituents at other positions. For example:

-

Isoxazolone derivative G incorporates the pivalate fragment into an aniline nitrogen, achieving an IC₅₀ of 59 nM against HNE .

-

Bicyclic scaffolds (A-E ) are modified to include the pivalate group, enhancing inhibitory activity (e.g., IC₅₀ = 19–30 nM for 3a, 3b, 3f, 3g , and 9a ) .

These modifications demonstrate the fragment’s versatility in optimizing both potency and stability .

Key Reaction Features

-

Substitution at sulfonamide group : Chloride displacement with bioisosteric groups to modulate reactivity .

-

Pivaloyl carbonyl reactivity : Critical for Ser195-mediated nucleophilic attack, enabling irreversible inhibition .

-

Steric effects : Pivaloyl groups enhance stability by reducing hydrolytic vulnerability .

Scientific Research Applications

Sivelestat is a neutrophil elastase (NE) inhibitor with applications in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) . Neutrophil elastase, a serine protease secreted by neutrophils, plays a key role in inflammation. While it normally helps remove bacteria, clears damaged tissue, and promotes tissue regeneration, its overexpression can lead to lung consolidation and dysfunctional oxygenation in ARDS patients . this compound reduces elastase activation and inhibits neutrophil aggregation by reducing the inflammatory response .

This compound for ALI/ARDS

This compound is used for the treatment of acute lung injury . It was first licensed to manufacture in Japan in 2002 and became the first global drug for the treatment of ALI with systemic inflammatory response syndrome (SIRS) .

- Efficacy in ARDS Patients A study in China confirmed the efficacy of this compound in sepsis with ARDS and showed it could significantly reduce medical costs . Another study showed that this compound could effectively improve the respiratory function of ALI/ARDS patients, shortening ventilation days by an average of 3.5 days compared to conventional treatment .

- Meta-Analysis Findings A systematic review and meta-analysis of randomized controlled trials showed that this compound was associated with a better short-term PaO2/FiO2 ratio, but no significant decrease in mortality .

This compound and COVID-19

This compound has been found to reduce mortality and the incidence of ventilator-induced lung injury (VILI) associated with COVID-19 .

This compound in Pediatric ARDS (PARDS)

This compound has been widely used in pediatric cases, with few reported adverse events .

- Improved Outcomes A study of 212 patients ranging from 28 days to 18 years old with PARDS, found that the group receiving this compound showed significant improvements in PaO2/FiO2 at 48 and 72 hours post-admission, and lower plateau pressure at 24, 48, and 72 hours post-admission compared to the control group. The this compound group also had lower Interleukin-8 levels at 48 and 72 hours post-admission . The cumulative survival rate was higher in the this compound group .

This compound for Pneumonitis

This compound may be a promising therapeutic agent for severe acute pneumonitis caused by gefitinib .

- Animal Study A study on mice showed that this compound treatment reduced protein level, neutrophil count, and neutrophil elastase activity in bronchoalveolar lavage fluid, as well as the severity of histopathologic findings. This compound treatment also improved survival in mice administered with gefitinib .

Prevention of ARDS

A prospective, double-blind, adaptive, multicenter, randomized, controlled clinical trial is underway to evaluate the effects of intravenous this compound sodium on the prevention of ARDS. Participants transferred to the intensive care unit will be randomly assigned to receive this compound sodium or a placebo for up to 7 days. The primary outcome is the development of ARDS within 7 days after randomization. The study aims to recruit a total of 238 patients .

Data Tables

Study Results on Pediatric ARDS (PARDS)

| Variables | This compound group | Control group | P value |

|---|---|---|---|

| Patients | 125 | 87 | |

| Clinical indicators characteristics | |||

| pSOFA score | 9±8 | 10±6 | 0.324 |

| Murry score | 3.65±0.31 | 3.71±0.25 | 0.236 |

| PaO2/FiO2 (mmHg) | 159±39 | 171±42 | 0.594 |

| SaO2 (%) | 78±24 | 83±14 | 0.081 |

| CVP (mmHg) | 11±4 | 12±5 | 0.108 |

| MAP (mmHg) | 50±17 | 52±13 | 0.356 |

| Ventilator parameters characteristics | |||

| FiO2 (%) | 75±21 | 72±24 | 0.200 |

| PEEP (cmH2O) | 13±3 | 12±5 | 0.081 |

| Ppeak (cmH2O) | 35±5 | 36±4 | 0.122 |

Mechanism of Action

Sivelestat exerts its effects by specifically inhibiting neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins during inflammation. By binding to the active site of neutrophil elastase, this compound prevents the enzyme from breaking down these proteins, thereby reducing inflammation and tissue damage. The inhibition of neutrophil elastase also affects various signaling pathways, including the PI3K/AKT pathway, which plays a role in cell survival and inflammation .

Comparison with Similar Compounds

D4L-1 and D4L-2

These 4-oxo-β-lactam derivatives exhibit superior HNE inhibition compared to sivelestat. Key findings include:

| Compound | HNE Inhibition (In Vitro) | Ex Vivo Efficacy (Plasma) | Membrane-Doped Activity | Lipophilicity (CLogP) |

|---|---|---|---|---|

| This compound | Reference IC₅₀ | Moderate | Moderate | 1.2 |

| D4L-1 | 2.5× higher potency | Highest potency | Lower than D4L-2 | 3.8 |

| D4L-2 | 1.8× higher potency | Intermediate | Highest potency | 1.0 |

- Mechanistic Insights : D4L-1’s higher lipophilicity enhances membrane retention, while D4L-2’s hydrophilicity improves accessibility in plasma-rich environments .

Alvelestat (AZD9668)

Though structurally distinct (pyridine-pyrazole scaffold), alvelestat shares this compound’s HNE-targeting mechanism.

Natural Product-Derived Inhibitors

Lyngbyastatin 7 and Symplostatin 5

These marine-derived cyclic depsipeptides show significantly higher potency:

| Compound | IC₅₀ (PPE) | IC₅₀ (HNE) | Cellular Activity (IC₅₀) |

|---|---|---|---|

| This compound | 3080 nM | 123 nM | 861 nM |

| Lyngbyastatin 7 (1) | 88 nM | 100 nM | 70 nM |

| Symplostatin 5 | 161 nM | 161 nM | 106 nM |

- Key Advantage : Lyngbyastatin 7 derivatives exhibit 35-fold greater potency against porcine pancreatic elastase (PPE) and 12-fold higher cellular activity than this compound .

- Limitations : Poor oral bioavailability and complex synthesis hinder clinical translation compared to this compound’s established use .

Clinical Comparators

Cephalosporin-Based Prodrugs

The pivoxil moiety enhances lipophilicity for oral absorption, a feature this compound lacks (administered intravenously) .

Discussion of Key Findings

Potency vs. Clinical Utility :

- Synthetic inhibitors (D4L-1/D4L-2) and natural products (Lyngbyastatin 7) outperform this compound in vitro but lack clinical validation .

- This compound’s pleiotropic effects—such as inhibiting neutrophil extracellular traps (NETs) and ferroptosis via GPX4 binding—provide broader therapeutic benefits compared to more selective inhibitors .

Physicochemical Properties :

- Lipophilicity critically influences efficacy: D4L-1’s high CLogP enhances membrane retention, whereas D4L-2’s hydrophilicity improves plasma activity .

Clinical Limitations: Conflicting outcomes in ARDS trials (e.g., improved oxygenation vs. Small sample sizes and retrospective designs in sepsis/NASH studies necessitate further validation .

Biological Activity

Sivelestat, a selective inhibitor of human neutrophil elastase (HNE), has gained attention for its therapeutic potential in various inflammatory conditions, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and emerging research findings.

This compound functions primarily by inhibiting neutrophil elastase, an enzyme released during inflammation that can cause tissue damage. By blocking this enzyme, this compound reduces the degradation of extracellular matrix components and mitigates inflammatory responses. The compound's ability to inhibit HNE is crucial in conditions where neutrophil-mediated damage contributes to disease progression.

Key Findings from Clinical Trials

- Pediatric ARDS : A study involving 212 patients with pediatric ARDS showed that this compound treatment significantly improved clinical outcomes and reduced mortality rates. Patients receiving this compound had a lower incidence of ventilator-induced lung injury (VILI) associated with COVID-19 compared to controls .

- Sepsis-Induced ALI : Research indicates that this compound alleviates sepsis-induced ALI by modulating microRNA expressions, specifically increasing miR-744-5p levels, which suppresses the inflammatory response .

- Postoperative Outcomes : In a cohort of patients undergoing cardiac surgery, this compound administration was associated with reduced pneumonia rates and shorter mechanical ventilation duration, suggesting its protective role against postoperative pulmonary complications .

Case Studies and Data Tables

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Pediatric ARDS Study | 212 patients | This compound vs. control | Improved prognosis; reduced mortality |

| Sepsis-Induced ALI Study | Animal model | This compound treatment | Increased miR-744-5p; reduced inflammation |

| Cardiac Surgery Patients | Propensity-matched cohort | This compound vs. control | Decreased pneumonia; shorter ventilation time |

Mechanistic Insights

In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by blocking neutrophil elastase-mediated signaling pathways. For instance, in TMK-1 gastric cancer cells, this compound significantly reduced cell proliferation induced by HNE through the inhibition of epidermal growth factor receptor (EGFR) phosphorylation . This suggests a dual role for this compound in both inflammatory and neoplastic contexts.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of sivelestat in modulating neutrophil elastase activity, and how are these mechanisms validated in preclinical models?

this compound (Elaspol®) selectively inhibits neutrophil elastase, a serine protease implicated in tissue damage during inflammatory conditions like ALI/ARDS. Mechanistic validation typically involves:

- In vitro assays : Measuring elastase inhibition kinetics (e.g., IC₅₀ values) using fluorogenic substrates like MeOSuc-AAPV-AMC .

- In vivo models : Murine LPS-induced ALI models to assess reductions in lung permeability (e.g., Evans Blue dye leakage) and inflammatory cytokines (IL-6, TNF-α) .

- Flow cytometry : Quantifying intracellular cytokine suppression in human whole-blood cultures treated with this compound and LPS .

Q. What are the standard dosing protocols for this compound in experimental models, and how do they translate to clinical trial designs?

Preclinical studies often use doses of 1–10 mg/kg via continuous IV infusion in rodents, mimicking human pharmacokinetics (e.g., half-life ~2.4 hours). Clinical trials typically administer 0.2 mg/kg/hr for up to 14 days, adjusted for renal impairment . Key considerations include:

- Dose-response curves to establish therapeutic windows.

- Plasma concentration monitoring via HPLC to ensure target engagement .

Advanced Research Questions

Q. How can researchers reconcile contradictory outcomes in this compound clinical trials, such as the 2023 meta-analysis showing no mortality benefit despite improved ventilator-free days?

Contradictions arise from heterogeneity in:

- Patient cohorts : Subgroups with sepsis-induced ARDS may respond differently than trauma or pancreatitis cases .

- Adjunctive therapies : Concurrent use of low-tidal-volume ventilation (e.g., 6 mL/kg vs. 12 mL/kg) confounds this compound’s isolated effects .

- Endpoint selection : Mortality may be less sensitive than biomarkers like PaO₂/FiO₂ ratios or BAL fluid elastase levels . Methodological recommendations :

- Stratify meta-analyses by ARDS etiology and ventilation protocols .

- Use multivariate regression to adjust for confounding variables (e.g., APACHE II scores) .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with immunomodulators (e.g., corticosteroids) in ARDS?

A factorial design comparing four arms—this compound alone, corticosteroid alone, combination, and placebo—is robust. Key metrics include:

- Primary endpoint : Ventilator-free days (VFDs) over 28 days.

- Secondary endpoints :

- Cytokine profiles (IL-8, IL-1β) via multiplex assays.

- Histopathological scoring of lung tissue for neutrophil infiltration .

Q. How can in vitro findings on this compound’s cytokine suppression be validated in translational studies?

- Step 1 : Replicate in vitro results using primary human neutrophils exposed to LPS ± this compound, quantifying TNF-α via ELISA .

- Step 2 : Correlate in vitro IC₅₀ values with plasma drug levels in phase I trials.

- Step 3 : Validate clinically using bronchoalveolar lavage (BAL) fluid from ARDS patients pre/post-treatment .

Q. Data Analysis and Interpretation

Q. What statistical methods address the high interstudy variability in this compound’s efficacy data?

- Random-effects models in meta-analyses to account for between-study heterogeneity .

- Sensitivity analysis : Exclude outlier studies (e.g., those with >50% sepsis patients) to assess robustness.

- Bayesian hierarchical modeling to pool data from small trials with prior distributions .

Q. How should researchers handle missing data in retrospective this compound studies?

- Multiple imputation : Use chained equations (MICE) for missing cytokine or ventilator data, assuming missing-at-random (MAR) mechanisms.

- Tip : Validate imputed datasets against complete-case analyses to check consistency .

Q. Methodological Challenges

Q. What are the limitations of current biomarkers for monitoring this compound’s efficacy in ARDS?

- Elastase activity assays : Lack specificity due to interference by alpha-1 antitrypsin .

- Proposed solutions :

- Develop mass spectrometry-based assays to quantify specific elastase fragments (e.g., AAT-sivelestat adducts).

- Use transcriptomics to identify neutrophil-specific gene signatures .

Q. How can preclinical models better recapitulate the complexity of human ARDS for this compound testing?

- Two-hit models : Combine LPS instillation with ventilator-induced lung injury (VILI) to mimic clinical ARDS .

- Humanized mice : Engraft human hematopoietic stem cells to study species-specific neutrophil responses .

Q. Table: Key Findings from this compound Clinical Trials

Properties

IUPAC Name |

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGNGJJLZOIYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048304 | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

IAdalimumab is a fully human monoclonal antibody to tumor necrosis factor (TNF), which was recently introduced as a therapy for Crohn's disease and rheumatoid arthritis. Besides neutralization, induction of apoptosis of monocytes/macrophages and T cells is thought to be an important mechanism of action of the anti-tumor necrosis factor monoclonal antibody infliximab, at least in Crohn's disease therapy. AIM: To study caspase activation and the induction of apoptosis by adalimumab and the effect of a caspase inhibitor in vivo. For in vitro studies, THP-1 cells (human monocytic cell line) were incubated with adalimumab, infliximab, or human immunoglobulin G, and annexin V + propidium iodide, Apo2.7, and 7-amino actinomycin-D were used to study apoptosis on the cell membrane, mitochodrial, and DNA level, respectively. Active caspase-3 was detected by intracellular staining. For in vivo studies, a chimeric human-mouse model was used, in which THP-1 cells were injected intraperitoneally in SCID-Beige mice followed by treatment with adalimumab, infliximab, or human immunoglobulin G. Effects of a pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethyketone on apoptosis induction were evaluated. In vitro analysis revealed that apoptosis could be induced in THP-1 cells by both adalimumab and infliximab. Activation of caspase-3 after incubation with adalimumab was demonstrated by intracellular staining. In addition, in the chimeric mouse model, a higher percentage of residual THP-1 cells were apoptotic, and lower cell numbers were recovered in the adalimumab- or infliximab-treated mouse. Apoptosis induction by adalimumab could be abrogated through in vivo pretreatment of mice with the pan-caspase inhibitor. Adalimumab, besides neutralizing tumor necrosis factor, also induces apoptosis of transmembrane tumor necrosis factor-positive THP-1 cells by activating intracellular caspases. This activity is likely to be important for the clinical effect of this biodrug., Adalimumab has high specificity and affinity for TNF (TNF-a); adalimumab does not bind to or inactivate lymphotoxin a (TNF-beta). Adalimumab binds to TNF before TNF can interact with the p55 and p75 cell surface tumor necrosis factor receptors (TNFRs).By preventing the binding of TNF to cell surface TNFRs, adalimumab blocks the biologic activity of TNF.In vitro, adalimumab lyses surface TNF-expressing cells in the presence of complement., Adalimumab binds specifically to tumor necrosis factor (TNF)-alpha and blocks its interaction with the p55 and p75 cell surface TNF receptors. Adalimumab also lyses surface TNF expressing cells in vitro in the presence of complement. Adalimumab does not bind or inactivate lymphotoxin (TNF-beta). TNF is a naturally occurring cytokine that is involved in normal inflammatory and immune responses. Elevated levels of TNF are found in the synovial fluid of rheumatoid arthritis, including juvenile idiopathic arthritis, psoriatic arthritis, and ankylosing spondylitis patients and play an important role in both the pathologic inflammation and the joint destruction that are hallmarks of these diseases. Increased levels of TNF are also found in psoriasis (Ps) plaques. In plaque psoriasis, treatment with Humira may reduce the epidermal thickness and infiltration of inflammatory cells. The relationship between these pharmacodynamic activities and the mechanism(s) by which Humira exerts its clinical effects is unknown. Adalimumab also modulates biological responses that are induced or regulated by TNF, including changes in the levels of adhesion molecules responsible for leukocyte migration (ELAM-1, VCAM-1, and ICAM-1 with an IC50 of 1-2 X 10-10M). | |

| Record name | Adalimumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

127373-66-4, 331731-18-1 | |

| Record name | Sivelestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127373-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sivelestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sivelestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331731-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIVELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adalimumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.